Chetomin
Overview
Description
Chetomin is a bioactive compound produced by fungi of the genus Chaetomium. It is known for its potent antibacterial and antifungal properties.
Mechanism of Action
Target of Action
Chetomin, an active component of Chaetomium globosum, primarily targets the heat shock protein 90/hypoxia-inducible factor 1 alpha (Hsp90/HIF1α) pathway . The Hsp90/HIF1α pathway plays a crucial role in cellular response to stress and hypoxia. This compound disrupts the Hsp90/HIF1α complex, thereby inhibiting its function .
Mode of Action
This compound interacts with the Hsp90/HIF1α complex, disrupting its function. This disruption inhibits the transcriptional activity of HIF-1α, which is a key regulator of the cellular response to hypoxia . By inhibiting HIF-1α, this compound can potentially affect a wide range of cellular processes, including cell survival, proliferation, and angiogenesis.
Biochemical Pathways
This compound affects the Hsp90/HIF1α pathway, which is involved in the cellular response to hypoxia. The disruption of the Hsp90/HIF1α complex by this compound leads to the inhibition of HIF-1α, which in turn can affect various downstream effects such as cell survival, proliferation, and angiogenesis . The biosynthesis of this compound involves key enzymes such as glutathione S-transferase (CheG) and nonribosomal peptide synthetase (CheP), which substantially up-regulate this compound .
Result of Action
This compound exhibits strong bioactivity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.05 μg/mL . This suggests that this compound could potentially be used as a therapeutic agent against MRSA infections. The disruption of the Hsp90/HIF1α complex by this compound can also affect various cellular processes, potentially leading to the inhibition of cell survival, proliferation, and angiogenesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition of glutathione (GSH) can enhance this compound yield dramatically, increasing its production 15.43-fold This suggests that the presence of certain molecules in the environment can influence the action, efficacy, and stability of this compound
Biochemical Analysis
Biochemical Properties
Chetomin interacts with various enzymes and proteins in biochemical reactions. Two key enzymes, glutathione S-transferase (CheG) and nonribosomal peptide synthetase (CheP), have been identified to substantially up-regulate this compound . The addition of glutathione (GSH) can dramatically enhance this compound yield, increasing its production 15.43-fold .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to exhibit strong bioactivity against MRSA .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, this compound disrupts the interaction of HIF-1α with the transcriptional coactivator p300, influencing the radiosensitivity of hypoxic HT 1080 human fibrosarcoma cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Chetomin is typically synthesized through the biosynthetic pathways of Chaetomium fungi. The biosynthesis involves the action of specific enzymes, including nonribosomal peptide synthetase and glutathione S-transferase, which play crucial roles in the production of this compound .
Industrial Production Methods: Industrial production of this compound can be enhanced by optimizing the growth conditions of Chaetomium fungi. The addition of glutathione has been shown to significantly increase the yield of this compound by 15.43-fold . The process involves culturing the fungi under controlled conditions and extracting the compound using solvents such as dimethyl sulfoxide, acetone, and ethyl acetate .
Chemical Reactions Analysis
Types of Reactions: Chetomin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions involving halogens or other functional groups can be carried out using reagents like halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered bioactivity and pharmacokinetic properties.
Scientific Research Applications
Chetomin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Chetomin belongs to a class of compounds known as epipolythiodioxopiperazines, which are characterized by their sulfur-containing dioxopiperazine ring structure. Similar compounds include:
Chaetoglobosins: These compounds also exhibit potent bioactivity against various pathogens and are produced by Chaetomium fungi.
Epipolythiodioxopiperazines: This class of compounds shares structural similarities with this compound and exhibits similar bioactivity.
Azaphilones: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
This compound is unique due to its specific mechanism of action involving hypoxia-inducible factor pathways and its potent activity against methicillin-resistant Staphylococcus aureus .
Properties
IUPAC Name |
14-(hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZWBWPDBOVIGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O6S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930759 | |
Record name | 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403-36-7 | |
Record name | Chetomin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,5aR,10bS,11aS)-2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-(3-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl)methyl]-1H-indol-1-yl]-2-methyl-3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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